5-Bromo-4-fluoro-2-methoxybenzamide
Description
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
ZRYJXFJLLHVKPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N)Br)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Using Intermediates
Intermediate 1 : 5-Bromo-4-fluoro-2-methoxybenzoic acid.
-
- The benzoic acid derivative is activated using thionyl chloride to form the acyl chloride intermediate.
- Subsequently, it reacts with ammonia or other amines to produce the target benzamide.
Reaction Example for Intermediate Conversion
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOH | Methanol | 20°C | 97% |
Alternative Methods
Ullmann Condensation
An alternative method involves Ullmann condensation for coupling halogenated benzene derivatives:
- Sodium hydride is used as a base in a dry solvent under inert conditions (argon atmosphere).
- Copper powder acts as a catalyst.
- Heating at ~80°C for extended periods (18 hours) facilitates the reaction.
This method is particularly useful for introducing functional groups like fluorine and methoxy in specific positions on the benzene ring.
Industrial Scale-Up
For industrial production, process optimization is critical:
- Use of continuous flow reactors to enhance yield and reproducibility.
- Optimization of temperature, pressure, and reaction time to scale up laboratory methods.
- Solvent recycling and purification steps such as flash chromatography are employed to ensure product purity.
Data Table: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine, FeBr₃ catalyst | High | Selective bromination at desired position |
| Fluorination | KF or Selectfluor | Moderate | Requires careful control of conditions |
| Methoxylation | Sodium methoxide in methanol | High | Performed under reflux |
| Amidation | Ammonia or primary amine | High | Mild conditions preferred |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted benzamides where the bromine or fluorine atoms are replaced by the nucleophile.
Oxidation: Products include oxidized derivatives of the methoxy group, such as aldehydes or carboxylic acids.
Reduction: Products include reduced derivatives, such as alcohols.
Scientific Research Applications
5-Bromo-4-fluoro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-Bromo-4-fluoro-2-methoxybenzamide and Analogs
| Compound Name | CAS Number | Similarity Score* | Key Functional Groups |
|---|---|---|---|
| 5-Bromo-4-fluoro-2-methoxybenzamide | Not provided | N/A | Benzamide, Br, F, OMe |
| Methyl 5-bromo-4-fluoro-2-methoxybenzoate | 1193162-25-2 | 0.95 | Methyl ester, Br, F, OMe |
| 5-Bromo-4-fluoro-2-hydroxybenzoic acid | 95383-26-9 | 0.91 | Carboxylic acid, Br, F, OH |
| 5-Bromo-4-fluoro-2-methoxybenzoic acid | Not provided | 0.88 | Carboxylic acid, Br, F, OMe |
*Similarity scores reflect structural overlap with the target compound based on substituent positions and functional groups .
Key Observations:
Functional Group Impact: The amide group in 5-bromo-4-fluoro-2-methoxybenzamide distinguishes it from ester (e.g., methyl benzoate) and carboxylic acid analogs. Amides generally exhibit higher chemical stability and lower reactivity compared to esters, which are prone to hydrolysis .
Substituent Effects :
- Bromo and Fluoro Substituents : These electron-withdrawing groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. They also increase molecular weight and influence π-π stacking interactions in biological targets .
- Methoxy vs. Hydroxy Groups : The methoxy group in the 2-position provides steric bulk and electron-donating effects, altering electronic distribution across the ring compared to hydroxyl-containing analogs .
Q & A
Q. How to address inconsistent melting points reported for similar benzamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
